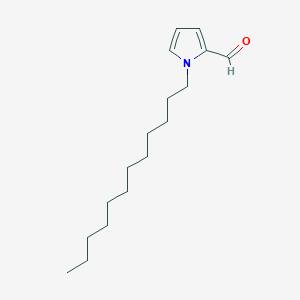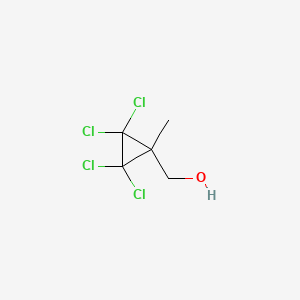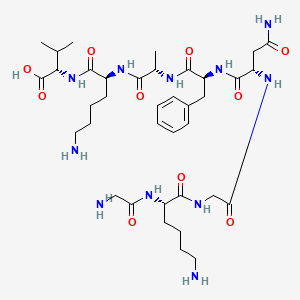![molecular formula C9H10N2O4 B14261100 Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- CAS No. 170622-36-3](/img/structure/B14261100.png)
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.187 g/mol . This compound is known for its unique structure, which includes a glycine moiety linked to a pyridine ring substituted with a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- typically involves the reaction of glycine with a pyridine derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between glycine and the pyridine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-[(3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)carbonyl]-
- Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-, ethyl ester
Uniqueness
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
170622-36-3 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
2-[(3-methoxypyridine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-15-6-3-2-4-10-8(6)9(14)11-5-7(12)13/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
VMSRIULANPDJAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)

![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)


![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)

![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

